1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-7(2)5-18-11(19)9-10(16(4)13(18)20)15-12-14-8(3)6-17(9)12/h6H,1,5H2,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKPIACLKLIHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes an imidazo[2,1-f]purine core. The presence of methyl and allyl groups contributes to its biological activity.
Antidepressant Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant properties. For instance, a study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibition (PDE4B and PDE10A). One notable derivative demonstrated significant antidepressant effects in the forced swim test (FST) in mice, outperforming traditional anxiolytics like diazepam .
The antidepressant activity appears to be linked to the modulation of serotonin pathways and phosphodiesterase inhibition. The compounds enhance serotonin receptor signaling while simultaneously inhibiting phosphodiesterase activity, which is crucial for increasing cyclic AMP levels in neurons—an important factor in mood regulation .
Case Studies
- Study on Derivatives : A series of derivatives were synthesized to assess their antidepressant potential. Among these, one compound showed a significant reduction in immobility time during FST at a dosage of 2.5 mg/kg, suggesting strong antidepressant effects comparable to established medications .
- In Vivo Studies : In vivo pharmacological studies highlighted the anxiolytic effects of specific derivatives. The findings suggest that modifications to the imidazo[2,1-f]purine structure can enhance both antidepressant and anxiolytic properties by targeting multiple receptor systems involved in mood regulation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Key Activities | Antidepressant, Anxiolytic |
| Receptor Affinity | 5-HT1A, 5-HT7 |
| Phosphodiesterase Inhibition | PDE4B, PDE10A |
| Effective Dose (in mice) | 2.5 mg/kg |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The imidazo[2,1-f]purine-2,4-dione scaffold allows diverse substitutions that significantly influence biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Pharmacological Comparison of Selected Imidazo-Purine Derivatives
Pharmacological and Functional Insights
- Receptor Affinity : Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853, AZ-861) exhibit high 5-HT₁A/5-HT₇ receptor binding, critical for antidepressant effects . The target compound’s 3-(2-methylallyl) group may alter lipophilicity and receptor interactions compared to piperazinyl chains.
- Enzyme Inhibition : Compounds like 3i () and Compound 5 () show PDE4B/PDE10A inhibition, though weaker than receptor-binding potency. The target compound’s chloro-methylphenyl group could enhance kinase or phosphatase modulation, but this remains unverified .
- Anticancer Activity: The TGF-β inhibitory activity of 3-(2-chlorobenzyl) derivatives () contrasts with CB11’s PPARγ-mediated apoptosis.
Q & A
Q. What are the established synthetic routes for 1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can structural integrity be validated?
- Methodological Answer : The synthesis involves multi-step reactions starting with cyclization of precursors (e.g., purine derivatives) under acidic/basic conditions to form the imidazo[2,1-f]purine core. Subsequent alkylation at the N3 position introduces the 2-methylallyl group. Key steps include:
- Cyclization using catalysts like H₂SO₄ or K₂CO₃.
- Alkylation with 2-methylallyl bromide in anhydrous DMF.
Structural validation employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities .
Q. Which analytical techniques are critical for characterizing the compound’s purity and stability?
- Methodological Answer :
- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
- Thermogravimetric Analysis (TGA) evaluates thermal stability under nitrogen atmospheres.
- Accelerated Stability Testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or DNA-processing enzymes) due to the compound’s purine scaffold. Use:
- Fluorescence polarization assays for real-time binding kinetics.
- Cell viability assays (MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations.
Positive controls (e.g., staurosporine for kinase inhibition) validate experimental setups .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts from the 2-methylallyl substitution step?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity.
- Solvent optimization : Replace DMF with THF to reduce carbamate byproducts.
- Catalyst screening : Pd(OAc)₂ enhances alkylation efficiency (yield >80% vs. 50% with traditional bases) .
Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. IP administration) and brain penetration via LC-MS/MS in plasma/tissue homogenates.
- Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites.
- Target Engagement Studies : Use CRISPR-engineered cell lines lacking suspected targets (e.g., 5-HT1A receptors) to confirm on-mechanism effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Methodological Answer :
- Substituent Scanning : Replace the 2-methylallyl group with bulkier tert-butyl or polar groups (e.g., hydroxypropyl) to modulate lipophilicity (clogP 2.5–4.0).
- Co-crystallization Studies : Resolve binding modes with target enzymes (e.g., CDK2) to identify key hydrogen bonds/halogen interactions.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities of analogs .
Q. What experimental approaches address solubility limitations in aqueous buffers for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use 10% DMSO + 5% cyclodextrin in saline for IV formulations.
- Nanoemulsion Preparation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) via solvent evaporation.
- pH Adjustment : Test solubility in citrate-phosphate buffers (pH 4.5–7.4) to mimic physiological conditions .
Q. How can off-target effects (e.g., cardiovascular risks) be systematically evaluated?
- Methodological Answer :
- Safety Pharmacology Panels : Screen against hERG channels (patch-clamp) and adrenergic α1 receptors (radioligand binding).
- Telemetry in Rodents : Monitor blood pressure/heart rate post-dosing (1–10 mg/kg).
- Transcriptomic Profiling : RNA-seq of treated hepatocytes identifies dysregulated pathways (e.g., lipid metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
